N-(Chloromethyl)-N-ethylethanamine
Description
N-(Chloromethyl)-N-ethylethanamine is a tertiary amine featuring a chloromethyl (–CH2Cl) group and two ethyl (–C2H5) groups attached to the nitrogen atom. The chloromethyl group confers reactivity, enabling applications in organic synthesis, polymer modification, or pharmaceutical intermediates .
Properties
IUPAC Name |
N-(chloromethyl)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN/c1-3-7(4-2)5-6/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUQPAJRQXISTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500759 | |
| Record name | N-(Chloromethyl)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13125-61-6 | |
| Record name | N-(Chloromethyl)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Chloromethyl)-N-ethylethanamine typically involves the reaction of ethylethanamine with chloromethylating agents. One common method is the reaction of ethylethanamine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of chloromethyl methyl ether as the chloromethylating agent remains common, with the reaction being conducted at elevated temperatures to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: N-(Chloromethyl)-N-ethylethanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form N-(chloromethyl)-N-ethylacetamide using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the chloromethyl group can yield N-(methyl)-N-ethylethanamine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various N-substituted derivatives.
Oxidation: N-(chloromethyl)-N-ethylacetamide.
Reduction: N-(methyl)-N-ethylethanamine.
Scientific Research Applications
N-(Chloromethyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of N-(Chloromethyl)-N-ethylethanamine involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares N-(Chloromethyl)-N-ethylethanamine with key analogs:
*Hypothetical structure based on naming conventions.
†Calculated from atomic masses.
Pharmacological and Industrial Relevance
- Polymer Modification : Chloromethyl groups in resins enhance hydrophilicity and ion-exchange capacity, critical in water treatment .
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